

Unraveling 2-Amino-5-chlorobenzoic Acid: A Mass Spectrometry Comparison Guide

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Compound of Interest

Compound Name: 2-Amino-5-chlorobenzoic acid

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For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectrometric behavior of **2-Amino-5-chlorobenzoic acid**, with comparisons to key structural analogs, providing valuable insights for compound identification and characterization.

This guide offers an in-depth characterization of **2-Amino-5-chlorobenzoic acid** using Electron Ionization Mass Spectrometry (EI-MS). Through a comparative analysis with benzoic acid, 2-aminobenzoic acid, and 2-chlorobenzoic acid, this document elucidates the influence of amino and chloro substituents on the fragmentation patterns of the parent molecule. The provided experimental data and detailed protocols will aid researchers in the unambiguous identification of this and related compounds.

Comparative Analysis of Mass Spectra

The electron ionization mass spectra of **2-Amino-5-chlorobenzoic acid** and its structural analogs reveal distinct fragmentation patterns that are diagnostic of their respective chemical structures. The introduction of amino and chloro groups onto the benzoic acid backbone significantly influences the stability of the molecular ion and the subsequent fragmentation pathways.

Below is a summary of the key mass-to-charge ratios (m/z) and their relative intensities for the studied compounds.

m/z	2-Amino-5-chlorobenzoic acid (Relative Intensity %)	Benzoic Acid (Relative Intensity %)	2-Aminobenzoic Acid (Relative Intensity %)	2-Chlorobenzoic Acid (Relative Intensity %)
Molecular Ion [M] ⁺	171 (85)	122 (80)	137 (100)	156 (70)
[M-OH] ⁺	154 (100)	105 (100)	120 (85)	139 (100)
[M-COOH] ⁺	126 (40)	77 (95)	92 (50)	111 (60)
[C ₆ H ₄] ⁺	76 (30)	76 (35)	76 (20)	76 (40)
[C ₄ H ₃] ⁺	51 (25)	51 (50)	51 (15)	51 (30)

Note: Relative intensities are approximated from the NIST database and may vary slightly based on instrumentation.

Interpretation of Mass Spectra

The mass spectrum of **2-Amino-5-chlorobenzoic acid** is characterized by a prominent molecular ion peak at m/z 171, consistent with its molecular weight. The base peak is observed at m/z 154, corresponding to the loss of a hydroxyl radical (-OH) from the carboxylic acid group, a common fragmentation pathway for benzoic acid derivatives. The presence of chlorine is indicated by the isotopic peak at m/z 173 (approximately one-third the intensity of the m/z 171 peak). The loss of the entire carboxyl group results in a fragment at m/z 126.

In comparison, the mass spectrum of benzoic acid shows its molecular ion at m/z 122 and the base peak at m/z 105, also due to the loss of the hydroxyl group. The peak at m/z 77, corresponding to the phenyl cation, is significantly more intense than the analogous peak in the substituted compounds, indicating that the substituents influence the stability of this fragment.

2-Aminobenzoic acid (anthranilic acid) exhibits a stable molecular ion at m/z 137, which is also the base peak. The loss of a hydroxyl group gives a strong peak at m/z 120. The amino group appears to stabilize the molecular ion.

The spectrum of 2-Chlorobenzoic acid displays a molecular ion peak at m/z 156 and a characteristic isotopic peak at m/z 158. The base peak is at m/z 139, resulting from the loss of the hydroxyl radical. The fragment at m/z 111 corresponds to the loss of the carboxyl group.

Experimental Protocols

The mass spectra were obtained using an Electron Ionization (EI) source coupled with a quadrupole mass analyzer.

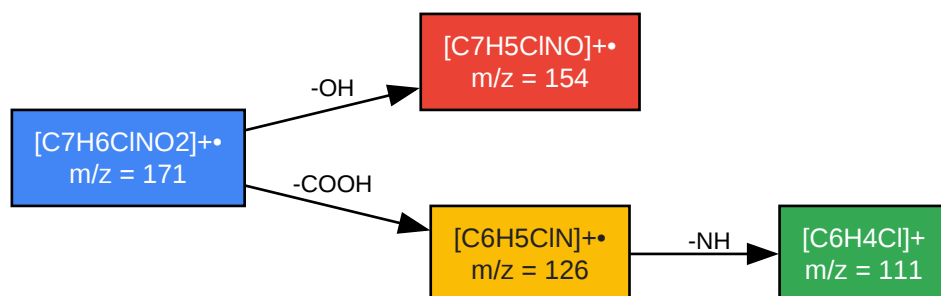
Sample Preparation: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe.

Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV[1][2]
- Ion Source Temperature: 200-250 °C
- Mass Analyzer: Quadrupole
- Scan Range: m/z 40-400
- Vacuum Pressure: 10^{-5} to 10^{-6} torr[1]

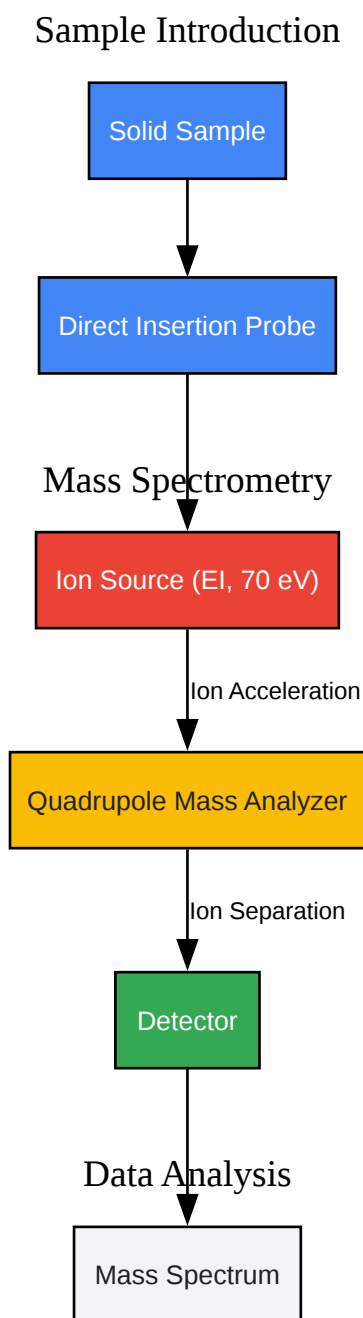
Visualizing Fragmentation and Workflows

To better understand the processes, the following diagrams illustrate the proposed fragmentation pathway for **2-Amino-5-chlorobenzoic acid** and the general experimental workflow.



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Caption: Proposed fragmentation of **2-Amino-5-chlorobenzoic acid**.



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Caption: General workflow for EI-MS analysis.

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References

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